molecular formula C21H18ClN3O3S B11361560 Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11361560
M. Wt: 427.9 g/mol
InChI Key: QMRGVZXUMKHEJP-UHFFFAOYSA-N
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Description

This compound is a methyl benzoate derivative featuring a pyrimidine-based substituent at the 2-position of the benzoate ring. The pyrimidine core is substituted with a chlorine atom at position 5 and a 2-methylbenzylthio group at position 2, connected via a carbonylamino linker. The compound’s lipophilic substituents (chloro, methylbenzylthio) may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O3S/c1-13-7-3-4-8-14(13)12-29-21-23-11-16(22)18(25-21)19(26)24-17-10-6-5-9-15(17)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

QMRGVZXUMKHEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,4-Dichloro-5-Chloropyrimidine

The synthesis begins with 2,4,5-trichloropyrimidine, a commercially available trihalogenated pyrimidine. Selective substitution at position 2 is achieved using 2-methylbenzylthiol under basic conditions.

Procedure :

  • Reactants : 2,4,5-Trichloropyrimidine (1.0 equiv), 2-methylbenzylthiol (1.2 equiv), NaH (1.5 equiv).

  • Solvent : Anhydrous DMF, 0°C to room temperature.

  • Reaction Time : 12–16 hours.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

This step yields 2-chloro-4-[(2-methylbenzyl)thio]-5-chloropyrimidine with >75% isolated yield.

Hydrolysis of the 4-Chloro Group to Carboxylic Acid

The 4-chloro substituent is converted to a carboxylic acid via a two-step hydrolysis-oxidation sequence.

Step 1: Hydrolysis to Hydroxyl Intermediate

  • Conditions : 6 M NaOH, ethanol/water (3:1), reflux for 8 hours.

  • Intermediate : 4-Hydroxy-2-[(2-methylbenzyl)thio]-5-chloropyrimidine.

Step 2: Oxidation to Carboxylic Acid

  • Oxidizing Agent : KMnO₄ (3.0 equiv) in acidic medium (H₂SO₄, 1 M).

  • Temperature : 80°C, 6 hours.

  • Yield : ~65% after recrystallization from ethanol.

Formation of the Acyl Chloride Intermediate

The carboxylic acid is activated for amide coupling by conversion to its corresponding acid chloride.

Procedure :

  • Reactants : 5-Chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-carboxylic acid (1.0 equiv), thionyl chloride (3.0 equiv).

  • Conditions : Reflux in anhydrous dichloromethane for 3 hours.

  • Workup : Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride as a yellow solid (quantitative yield).

Amide Coupling with Methyl 2-Aminobenzoate

The final step involves coupling the acyl chloride with methyl 2-aminobenzoate under Schotten-Baumann conditions.

Procedure :

  • Reactants : Acyl chloride (1.0 equiv), methyl 2-aminobenzoate (1.2 equiv), triethylamine (2.0 equiv).

  • Solvent : Dichloromethane, 0°C to room temperature.

  • Reaction Time : 4 hours.

  • Workup : Wash with 1 M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 82–85%.

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Thioetherification

Recent advances utilize Pd-catalyzed C–S coupling to introduce the thioether group directly.

Example :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.0 equiv).

  • Solvent : Toluene, 110°C, 24 hours.

  • Yield : 70% for 2-[(2-methylbenzyl)thio]-4-chloro-5-chloropyrimidine.

Microwave-Assisted Hydrolysis

Microwave irradiation reduces reaction times for hydrolysis steps:

  • Conditions : 150°C, 20 minutes, 6 M NaOH in ethanol/water.

  • Yield : Comparable to conventional methods (~68%).

Analytical Data and Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 8.0 Hz, 1H, benzoate-H), 7.95 (d, J = 7.6 Hz, 1H, benzoate-H), 7.45–7.30 (m, 4H, benzyl-H), 4.40 (s, 2H, SCH₂), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

  • ESI-MS : m/z 432.1 [M+H]⁺.

Industrial-Scale Considerations

For large-scale production, key parameters include:

  • Cost-Effective Catalysts : Replacing Pd catalysts with CuI for thioether formation reduces costs.

  • Solvent Recycling : Toluene and DMF are recovered via distillation.

  • Process Safety : Exothermic reactions (e.g., SOCl₂ handling) require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Recent studies suggest that compounds similar to methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate may exhibit anticancer properties, particularly as selective inhibitors of carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. These inhibitors have shown high binding affinity and selectivity, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects :
    • Pyrimidine derivatives, including those related to the compound , have been investigated for their anti-inflammatory activities. In vitro studies demonstrated significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory process . The structure–activity relationship (SAR) analyses indicated that specific substituents enhance the anti-inflammatory effects, suggesting a pathway for developing new anti-inflammatory drugs.
  • Antimicrobial Activity :
    • Compounds with similar structures have also been evaluated for their antimicrobial properties. Research indicates that certain pyrimidine derivatives possess antibacterial and antifungal activities, which could be harnessed in developing new antibiotics or antifungal agents .

Synthesis and Structure–Activity Relationships

The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitutions and coupling reactions. Understanding the SAR is critical for optimizing its biological activity. Studies have shown that modifications to the pyrimidine ring and the benzoate moiety can significantly influence the compound's efficacy against targeted enzymes and receptors .

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, a series of methyl 2-halo-4-substituted benzoates were synthesized and tested against CAIX. The most potent compounds exhibited nanomolar binding affinities, indicating their potential as anticancer agents .

Case Study 2: Anti-inflammatory Activity

A review highlighted several pyrimidine derivatives that showed promising anti-inflammatory effects through COX inhibition assays. The derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their viability as therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the thioether linkage can modulate the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with structurally related pyrimidine-containing derivatives from the evidence.

Table 1: Key Comparisons
Compound Name Core Structure Key Substituents Biological Activity LogP* Solubility (mg/mL)* References
Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate (Target) Methyl benzoate 5-chloro, 2-(2-methylbenzylthio)pyrimidin-4-yl carbonylamino Unknown (hypothesized kinase inhibition) ~3.5 ~0.02
Bensulfuron-methyl (Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)carbamoylsulfamoyl)benzoate) Methyl benzoate 4,6-dimethoxy-2-pyrimidinyl sulfonylurea Herbicide (ALS inhibitor) ~2.1 ~1.5
2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide N-Methylbenzamide 5-chloro, 2-(methoxy-morpholinylphenyl)amino pyrimidin-4-yl amino Metabolite (drug intermediate) ~1.8 ~5.0

*Predicted or estimated values based on structural features.

Key Observations:

Core Structure Variations :

  • The target compound and bensulfuron-methyl share a methyl benzoate backbone but differ in substituents. The target’s thioether-linked pyrimidine contrasts with bensulfuron-methyl’s sulfonylurea-pyrimidine group, which is critical for herbicidal activity via acetolactate synthase (ALS) inhibition .
  • The benzamide derivative from replaces the benzoate ester with an N-methylbenzamide, enhancing polarity and solubility due to the morpholine group .

Substituent Effects: The 2-methylbenzylthio group in the target compound increases lipophilicity (higher LogP) compared to bensulfuron-methyl’s dimethoxy groups or the morpholine-containing benzamide. This may reduce aqueous solubility but improve cell membrane penetration.

Biological Implications: Bensulfuron-methyl’s sulfonylurea moiety is a hallmark of ALS inhibitors, while the target’s thioether and carbonylamino groups suggest a divergent mechanism, possibly targeting kinases or proteases. The benzamide analog’s morpholine group likely enhances solubility, making it more suitable for systemic distribution in drug metabolism pathways .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The target’s low solubility (~0.02 mg/mL) may necessitate formulation adjustments (e.g., nanoemulsions), whereas the benzamide analog’s higher solubility (~5.0 mg/mL) supports intravenous administration .

Biological Activity

Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to summarize the available data regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with a chloro group and a thioether side chain. The presence of the methyl benzoate moiety contributes to its lipophilicity, which may enhance its bioavailability.

Research indicates that compounds similar to this compound may act through multiple biological pathways:

  • Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on various enzymes, including carbonic anhydrases, which are implicated in tumor progression and metastasis. For instance, studies have shown that certain benzoate derivatives can bind selectively to carbonic anhydrase IX (CAIX), a target for anticancer therapies .
  • Antiviral Activity : Related compounds have been evaluated for their ability to inhibit viral replication, particularly against SARS-CoV. The structure-based design has led to the identification of potent inhibitors with IC50 values in the low micromolar range, indicating significant antiviral potential .

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound and its analogs. The following table summarizes key findings from various assays:

CompoundTargetIC50 (μM)EC50 (μM)Notes
Methyl 2-[({5-chloro-2-(2-methylbenzyl)thio}pyrimidin-4-yl}carbonyl)amino]benzoateCAIX0.12N/AHigh selectivity for CAIX over other isozymes
Analog ASARS-CoV PLpro0.466.0Significant antiviral activity
Analog BEnzyme X1.3N/AModerate inhibition observed

Case Studies

  • Anticancer Activity : A study focused on the design of benzoate derivatives highlighted their potential as CA inhibitors. One compound demonstrated an observed binding affinity of Kd=0.12nMK_d=0.12\,nM, showcasing its promise in targeting tumor microenvironments effectively .
  • Antiviral Properties : Research on related compounds found that structural modifications could lead to improved potency against viral targets. For instance, modifications that enhanced hydrophilicity were linked to increased antiviral efficacy against SARS-CoV .

Q & A

Q. Table 1: Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
BaseTriethylamineEnhances nucleophilicity
SolventDMF or THFStabilizes intermediates
Reaction Time12–24 hoursEnsures complete conversion

Advanced: How can researchers optimize purification strategies for this compound when byproduct formation reduces yield?

Answer:
Byproduct removal requires a tiered approach:

Analytical TLC/HPLC : Pre-purification analysis identifies major impurities .

Gradient elution chromatography : Adjust solvent polarity to separate structurally similar byproducts (e.g., unreacted pyrimidine intermediates) .

Recrystallization optimization : Test solvent pairs (e.g., dichloromethane/hexane) to exploit solubility differences between target and impurities .

Note : If byproducts persist, consider modifying the protecting group on the pyrimidine ring to reduce steric hindrance during coupling .

Basic: What spectroscopic techniques are most reliable for structural confirmation, and how should conflicting NMR data be resolved?

Answer:

  • 1H/13C NMR : Confirm aromatic proton environments and carbonyl/amine linkages. Discrepancies in peak splitting may arise from rotational isomers; use elevated-temperature NMR to average signals .
  • HRMS : Validate molecular ion ([M+H]+) to confirm stoichiometry .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., thioether vs. sulfone orientation) .

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected Signal(s)Reference
1H NMR (DMSO-d6)δ 8.2–8.5 (pyrimidine H), δ 3.9 (COOCH3)
HRMSm/z 487.05 [M+H]+ (calculated)

Advanced: How should environmental fate studies be designed to assess this compound’s ecological risks?

Answer:
Adopt a tiered framework based on Project INCHEMBIOL :

Lab studies :

  • Hydrolysis/photolysis : Test stability under pH 5–9 and UV light.
  • Partition coefficients : Measure logP to predict bioaccumulation.

Field studies :

  • Monitor degradation products in soil/water matrices using LC-MS/MS.
  • Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD 202 guidelines.

Q. Experimental Design :

  • Use randomized block designs with split plots for multi-compartment analysis .
  • Include negative controls (solvent-only) and positive controls (known degradants) .

Advanced: What strategies enhance bioactivity via pyrimidine core modifications?

Answer:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidine 5-position to improve target binding .
  • Bioisosteric replacement : Replace the benzylthio group with heterocyclic thioethers (e.g., thiadiazole) to modulate solubility .
  • Prodrug approaches : Esterify the benzoate moiety to enhance membrane permeability .

Q. Table 3: Bioactivity Modifications

ModificationObserved EffectSource
5-CF3 substitution2x increased enzyme inhibition
Thiadiazole replacementImproved logD (2.1 → 1.5)

Advanced: How should researchers resolve contradictory solubility data across studies?

Answer:

  • Standardize protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods for consistency .
  • Temperature control : Ensure measurements at 25°C ± 0.5 to avoid kinetic solubility artifacts .
  • Analytical validation : Cross-check with HPLC-UV to distinguish between true solubility and colloidal dispersion .

Note : Solubility discrepancies often arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRD .

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